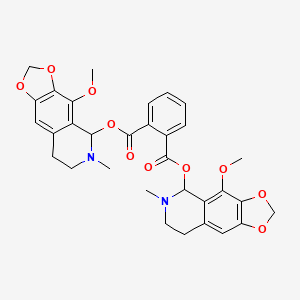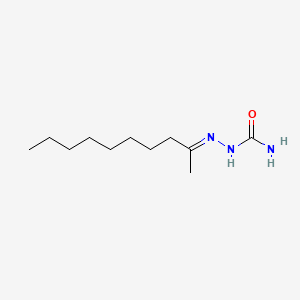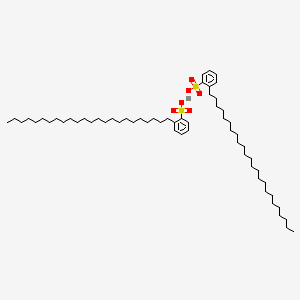
Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-): is a cationic surfactant belonging to the category of quaternary ammonium salts, specifically aromatic heterocyclic quaternary ammonium salts . It is also known by other names such as 3-Allyl-2,4-dimethylthiazolium hexafluorophosphate and 2,4-Dimethyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium hexafluorophosphate(1-) . This compound is characterized by its excellent antistatic, dispersing, and emulsifying abilities .
Vorbereitungsmethoden
The synthesis of Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-) involves the reaction of 2,4-dimethylthiazole with allyl bromide to form 2,4-dimethyl-3-(2-propenyl)thiazolium bromide. This intermediate is then reacted with hexafluorophosphoric acid to yield the final product . The reaction conditions typically involve the use of solvents such as acetonitrile and temperatures around 60-80°C . Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-): undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-): has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-) involves its interaction with cellular components. In biological systems, it targets DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis . The compound’s cationic nature allows it to interact with negatively charged cell membranes, disrupting their integrity and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-): can be compared with other similar compounds such as:
3-Allyl-2,4-dimethylthiazolium bromide: Similar in structure but differs in the counterion, which affects its solubility and reactivity.
2,4-Dimethyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium chloride: Another similar compound with chloride as the counterion, used in different applications due to its distinct properties.
The uniqueness of Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-) lies in its hexafluorophosphate counterion, which imparts specific solubility and stability characteristics, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
128439-91-8 |
|---|---|
Molekularformel |
C8H12NS.F6P C8H12F6NPS |
Molekulargewicht |
299.22 g/mol |
IUPAC-Name |
2,4-dimethyl-3-prop-2-enyl-1,3-thiazol-3-ium;hexafluorophosphate |
InChI |
InChI=1S/C8H12NS.F6P/c1-4-5-9-7(2)6-10-8(9)3;1-7(2,3,4,5)6/h4,6H,1,5H2,2-3H3;/q+1;-1 |
InChI-Schlüssel |
DCQBPUZUFVBDGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=[N+]1CC=C)C.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















